molecular formula C13H19N3O2S B3120114 tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 259809-78-4

tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No. B3120114
M. Wt: 281.38 g/mol
InChI Key: DFPYVWSMGRQYCN-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, also known as TB-MTDHP, is a synthetic small molecule compound with potential applications in scientific research. It has been studied for its ability to bind to certain macromolecules and is a potential candidate for therapeutic applications. TB-MTDHP is an important research tool, as it has been used to study the structure and function of macromolecules, and to investigate the biochemical and physiological effects of drugs.

Scientific Research Applications

Synthesis of Novel Compounds

Research on tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate contributes to the synthesis of novel chemical compounds. For instance, Bakhite, Al‐Sehemi, and Yamada (2005) synthesized various pyrido and thieno pyrimidine derivatives, demonstrating the versatility of similar compounds in creating new chemical entities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Interaction with Other Chemicals

Zinchenko, Muzychka, Biletskiy, and Smolii (2018) studied the interaction of similar pyrimidine derivatives with glycine esters, revealing the compound's reactivity and potential for creating diverse chemical structures (Zinchenko et al., 2018).

Synthesis Optimization

Görlitzer and Baltrusch (2000) worked on synthesizing related compounds, highlighting the ongoing efforts to optimize the synthesis of pyrimidine derivatives (Görlitzer & Baltrusch, 2000).

Advanced Structural Analysis

Çolak, Karayel, Buldurun, and Turan (2021) conducted in-depth analyses of related compounds, including X-ray crystallography and DFT analyses, to understand their molecular and crystal structures (Çolak et al., 2021).

Development of Polyfunctional Compounds

Litvinchuk, Bentya, Rusanov, and Vovk (2021) explored the synthesis of new thiazolo[3,2-c]pyrimidine derivatives, showing the compound's role in developing multifunctional molecules (Litvinchuk et al., 2021).

Potential in Pharmaceutical Applications

Chavchich et al. (2016) conducted studies on pyrimidine analogues for malaria treatment, indicating potential pharmaceutical applications of related compounds (Chavchich et al., 2016).

properties

IUPAC Name

tert-butyl 2-methylsulfanyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-6-5-10-9(8-16)7-14-11(15-10)19-4/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPYVWSMGRQYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Synthesis routes and methods

Procedure details

S-Methylisothiourea sulfate (16.44 g, 59.06 mmol, 1.5 eq.) and tert-butyl 3-((dimethylamino)-methylene)-4-oxopiperidine-1-carboxylate (10.0 g, 39.37 mmol, 1.0 eq.) were taken up in water (40 ml); 1 M NaOH solution (50 ml) was added and stirring was carried out for 1 hour at 80° C. After monitoring by TLC, the reaction mixture was diluted with water (100 ml) and extracted with DCM (2×150 ml). The combined org. phases were washed with sat. NaCl solution (100 ml), dried over sodium sulfate, concentrated under reduced pressure and purified by column chromatography (silica gel, 25% ethyl acetate in hexane). Yield: 40% (4.5 g, 16.01 mmol)
Quantity
16.44 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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